molecular formula C12H22N2 B3039173 (1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane CAS No. 475301-86-1

(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane

Cat. No.: B3039173
CAS No.: 475301-86-1
M. Wt: 194.32 g/mol
InChI Key: JHVZGAIDVLLSEV-WIKAKEFZSA-N
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Description

(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[73102,7]tridecane is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Cyclization Reactions: These reactions form the tricyclic core of the compound.

    Methylation: Introduction of the methyl group at the 11th position.

    Diazotization: Formation of the diazatricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[73102,7]tridecane is unique due to its specific tricyclic structure and the presence of both methyl and diazatricyclic groups

Properties

CAS No.

475301-86-1

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

(1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane

InChI

InChI=1S/C12H22N2/c1-13-7-10-6-11(9-13)12-4-2-3-5-14(12)8-10/h10-12H,2-9H2,1H3/t10-,11+,12?/m0/s1

InChI Key

JHVZGAIDVLLSEV-WIKAKEFZSA-N

SMILES

CN1CC2CC(C1)C3CCCCN3C2

Isomeric SMILES

CN1C[C@@H]2C[C@H](C1)C3CCCCN3C2

Canonical SMILES

CN1CC2CC(C1)C3CCCCN3C2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane
Reactant of Route 2
(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane
Reactant of Route 3
(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane
Reactant of Route 4
(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane
Reactant of Route 5
Reactant of Route 5
(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane
Reactant of Route 6
(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane

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